molecular formula C8H7F3O2 B12835191 2,2,2-Trifluoro-1-phenylethane-1,1-diol

2,2,2-Trifluoro-1-phenylethane-1,1-diol

Cat. No.: B12835191
M. Wt: 192.13 g/mol
InChI Key: APDULARNYREANX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-phenylethane-1,1-diol is recognized in scientific research as the hydrate of 2,2,2-trifluoroacetophenone, a valuable building block in the development of chiral compounds. Its primary research application is as a substrate in catalytic asymmetric hydrogenation, a key transformation for producing enantiomerically enriched molecules. Recent studies have demonstrated the use of its ketone precursor in a manganese-cinchona catalytic system for asymmetric hydrogenation, achieving the corresponding chiral alcohol with high enantioselectivity (86% ee) . The presence of the trifluoromethyl group adjacent to the carbonyl/carbinol carbon is a critical structural feature, significantly influencing the electronic properties and steric environment of the molecule. This makes it a challenging and informative probe for evaluating the performance and mechanism of novel chiral catalysts, particularly those based on earth-abundant metals. Research with this compound is therefore instrumental in advancing sustainable methodologies for enantioselective synthesis, which has broad implications for the preparation of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-phenylethane-1,1-diol

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H

InChI Key

APDULARNYREANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Reduction of 2,2,2-Trifluoroacetophenone

One common approach is the reduction of 2,2,2-trifluoroacetophenone to the corresponding diol. This can be achieved using various reducing agents and catalytic systems.

Method Reagents & Conditions Yield & Notes
Catalytic hydrogenation with ruthenium complex Dichloro(R)-N-bis(3,4-difluorophenyl)phosphino-N-methyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamineruthenium catalyst, ethanol, 20°C, 6 h, 16274.9 Torr H2 pressure 11.2% conversion with 77.6% enantiomeric excess (ee) to (R)-1-phenyl-1,2-ethanediol; moderate yield but high stereoselectivity
Formic acid/triethylamine hydrogen source with Cp*IrCl[(S,S)-MsDPEN] catalyst 50°C, 24 h 12% yield with 66% ee; mild conditions but low yield
Potassium formate with (1,2,3,4,5-pentamethylcyclopentadienyl)IrCl[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine] catalyst in water/toluene 50°C, 24 h 30% yield with 28% ee; catalyst substituent effects noted

These catalytic hydrogenation methods highlight the challenge of achieving high yield and enantioselectivity simultaneously in the reduction of trifluoromethyl ketones to diols.

Nucleophilic Addition to Trifluoroacetophenone

Alkynylation and other nucleophilic additions to 2,2,2-trifluoroacetophenone provide intermediates that can be further transformed into the diol.

Solvent/Base Conditions Outcome
Potassium carbonate in DMF, DMA, or NMP 50-70°C Good conversion and product yield; weak base preferred to avoid solvent degradation
Potassium tert-butoxide in various solvents 50-70°C Efficient but can degrade solvents like DMF, DMA, NMP; lower yields in alcohols and water

This method is useful for introducing substituents that can be converted into diol functionalities after further transformations.

Biocatalytic and Enzymatic Methods

Enzymatic reduction and deracemization have been explored for stereoselective preparation of diols related to phenylethane derivatives.

Enzyme System Conditions Yield & Enantioselectivity
Ketoreductase and stereospecific carbonyl reductase 1 in aqueous phosphate buffer, 30°C, 8 h Biocatalytic deracemization of racemic diol High yield with >99% enantiomeric excess (eep); enzymatic specificity advantageous
E. coli cells expressing specific enzymes in phosphate buffer, 20°C, 8 h Hydrolysis of racemic substrate 97.2% yield with high enantiopurity; scalable bioprocess

These methods offer environmentally friendly alternatives with high stereocontrol.

Other Reduction Methods

  • Diborane reduction of R-mandelic acid in tetrahydrofuran followed by methanol quench yields R-2-phenyl-2-hydroxyethanol with 95% yield.
  • Manganese-catalyzed hydrogenation in ethanol under 30 bar H2 at 50°C for 16 h gives >99% conversion and 95% yield with 80% ee.
Method Type Reagents/Catalysts Conditions Yield (%) Enantiomeric Excess (ee) Notes
Catalytic hydrogenation (Ru complex) Ru catalyst, ethanol, H2 pressure 20°C, 6 h 11.2 77.6 Moderate yield, good stereoselectivity
Formic acid/triethylamine hydrogenation Cp*IrCl[(S,S)-MsDPEN], 50°C 24 h 12 66 Mild, low yield
Potassium formate hydrogenation Cp*IrCl[(R,R)-TsDPEN], water/toluene 50°C, 24 h 30 28 Catalyst substituent effect
Biocatalytic deracemization Ketoreductase, carbonyl reductase, E. coli cells 20-30°C, 8 h 97-99 >99 High yield and stereoselectivity
Diborane reduction Diborane in THF, methanol quench 25°C, 12 h 95 Not specified High yield, classical method
Mn-catalyzed hydrogenation Mn catalyst, ethanol, H2 50°C, 16 h 95 80 High conversion and yield
  • The choice of reducing agent and catalyst strongly influences both yield and stereoselectivity.
  • Biocatalytic methods provide excellent enantiopurity and are scalable but may require longer reaction times and specific enzyme availability.
  • Catalytic hydrogenation with transition metal complexes offers tunable stereoselectivity but sometimes at the cost of lower yields.
  • Solvent and base selection critically affect reaction efficiency in nucleophilic addition steps.
  • Multi-step synthesis involving trifluoroacetophenone derivatives remains the most practical route to 2,2,2-trifluoro-1-phenylethane-1,1-diol.

The preparation of this compound is achieved primarily through reduction of trifluoromethyl ketones using catalytic hydrogenation, diborane reduction, or biocatalytic methods. Each method presents trade-offs between yield, stereoselectivity, and operational complexity. Advances in enzymatic catalysis and transition metal catalysis continue to improve the efficiency and selectivity of these syntheses, making this compound accessible for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-phenylethane-1,1-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of trifluoroacetophenone or trifluoroacetic acid.

    Reduction: Production of 2,2,2-trifluoro-1-phenylethanol.

    Substitution: Various substituted phenylethane derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-phenylethane-1,1-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol and 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethane-1,1-diol

These analogs differ in the substituents on the phenyl ring (nitro and trifluoromethyl groups, respectively). The electron-withdrawing nitro and trifluoromethyl groups likely enhance hydrate stability by increasing electrophilicity at the carbonyl intermediate stage.

1-(2-Amino-5-chloro-phenyl)-2,2,2-trifluoro-ethane-1,1-diol hydrochloride

This derivative introduces an amino-chloro substituent (CAS: 605-687-6), which may enhance solubility in polar solvents or biological activity due to the protonated amine and chloro groups. However, its applications in polymer synthesis remain unexplored compared to TPBB .

Physical and Thermal Properties

  • Thermal Stability : TPBB-based PIMs exhibit optimal mechanical properties and thermal stability (>300°C), critical for membrane durability in industrial applications . Comparable data for analogs are lacking, but the presence of nitro or trifluoromethyl groups may lower thermal stability due to increased molecular weight and steric hindrance.
  • Solubility: TPBB’s solubility in organic solvents (e.g., toluene, DMF) facilitates polymer processing. Derivatives with polar substituents (e.g., amino-chloro) may exhibit altered solubility profiles .

Functional Derivatives and Non-Diol Analogs

  • (R)-2,2,2-Trifluoro-1-P-tolylethanamine : This amine derivative (CAS: 1389852-29-2) shares the trifluoroethyl backbone but replaces hydroxyl groups with an amine. It is used in asymmetric catalysis, illustrating the versatility of the trifluoroethyl motif beyond diol chemistry .
  • 2,2,2-Trifluoro-1-(triphenylsilyl)ethanone: A silyl-protected ketone (CAS: 141334-25-0), this compound demonstrates how functional group modification (e.g., silylation) alters reactivity, enabling applications in silicon-based polymer chemistry .

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